molecular formula C20H12O4P- B024456 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 39648-67-4

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No. B024456
CAS RN: 39648-67-4
M. Wt: 347.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate is used as a chiral chemical compound. It is a chiral ligand used in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .


Synthesis Analysis

Racemic BNPPA is obtained by condensation of (±)-binaphthol and Phosphorus Oxychloride followed by hydrolysis . Racemic BNPPA can be resolved by recrystallization of its cinchonine salt .


Molecular Structure Analysis

The molecular formula of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is C20H13O4P . The molecular weight is 348.3 g/mol . The InChI is 1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H, (H,21,22) .


Chemical Reactions Analysis

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in hydrocarboxylation reactions . It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .


Physical And Chemical Properties Analysis

The molecular weight of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is 348.3 g/mol . The InChI is 1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H, (H,21,22) . The compound decomposes without melting at approximately 300°C .

Scientific Research Applications

Organocatalysis in Polymerization

®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: is an effective organocatalyst for the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone, a cyclic ester . This process is crucial for creating polyesters with specific properties, such as biodegradability and biocompatibility, which are essential for medical applications like drug delivery and tissue engineering.

Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis, particularly in hydrocarboxylation reactions . The chiral nature of the ligand allows for the creation of enantiomerically pure products, which is vital in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality.

Mediating Cycloaddition Reactions

It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . This application is significant in synthetic chemistry for constructing complex molecules with high stereocontrol.

Resolution of Racemic Amines

The compound has been used to resolve a number of racemic amines that have proven difficult to separate . This is particularly valuable in the production of chiral amines, which are important intermediates in the synthesis of various pharmaceuticals.

Catalysis in Sonogashira Reactions

When used in conjunction with a copper catalyst, ®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate achieves high catalytic activity in Sonogashira-type coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds in organic synthesis and materials science.

Synthesis of High Molar Mass Polymers

The compound has been shown to catalyze the synthesis of high molar mass polyesters with narrow molar mass distribution from the bulk ring-opening polymerization of ε-caprolactone . This is important for creating materials with precise molecular weight, which can influence the physical properties of the polymers.

Activation Mechanism Study

Its use in polymerization provides insights into the bifunctional activation mechanism for the ring-opening polymerization of cyclic esters . Understanding this mechanism is key to developing new catalysts and optimizing polymerization processes.

Low Catalyst Concentration Efficiency

Remarkably, even ppm levels of ®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate are sufficient to catalyze controlled ring-opening polymerization of ε-caprolactone . This demonstrates the compound’s high efficiency as a catalyst, which can lead to cost savings and reduced environmental impact in industrial applications.

Mechanism of Action

Target of Action

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, also known as ®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate, is primarily used as a chiral ligand . It targets various biochemical reactions, particularly hydrocarboxylation reactions .

Mode of Action

This compound interacts with its targets by forming complexes with rhodium . It mediates the asymmetric dipolar cycloaddition of diazo compounds . This interaction results in the separation of racemic amines that have proven difficult to separate .

Biochemical Pathways

The compound affects the biochemical pathway of hydrocarboxylation reactions . It also influences the pathway of asymmetric dipolar cycloaddition of diazo compounds . The downstream effects of these pathways include the resolution of racemic amines .

Pharmacokinetics

It’s worth noting that the compound is extremely low soluble in water , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the resolution of a number of racemic amines . This is achieved through the compound’s role as a chiral ligand in hydrocarboxylation reactions and its mediation of the asymmetric dipolar cycloaddition of diazo compounds .

Action Environment

It’s important to note that the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that certain environmental conditions could potentially affect the compound’s stability and efficacy.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid breathing dust .

Future Directions

Molecular dynamics (MD) simulations were used to investigate the binding of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate (BNP) enantiomers to the molecular micelle poly- (sodium undecyl- (L,L)-leucine-valine) (poly (SULV)). Poly (SULV) is used as a chiral selector in capillary electrophoresis separations .

properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

CAS RN

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the molecular formula and weight of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate?

A1: 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate has the molecular formula C20H13O4P and a molecular weight of 348.29 g/mol.

Q2: What makes 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate chiral?

A2: BNDHP possesses axial chirality due to the restricted rotation around the bond connecting the two naphthyl rings. This results in two enantiomers, designated as R and S, which are mirror images of each other.

Q3: How does the chirality of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate influence its applications?

A: The chirality of BNDHP is crucial for its applications in chiral recognition and asymmetric catalysis. For example, it serves as a chiral selector in capillary electrophoresis [, , ] and high-performance liquid chromatography [, ], enabling the separation of enantiomers of other chiral molecules. Moreover, it acts as an effective chiral ligand or catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products [, , , , , ].

Q4: What catalytic properties make 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate valuable in organic synthesis?

A: BNDHP, particularly its derivatives like (S)-TRIP, exhibits excellent catalytic activity in various asymmetric transformations [, ]. It can act as a chiral Brønsted acid or as a counterion for Lewis acidic metal catalysts, facilitating reactions like enantioselective hydroamination-hydroarylation of alkynes [] and asymmetric allylation of aldehydes with organozinc compounds [].

Q5: How does the structure of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate contribute to its catalytic activity and enantioselectivity?

A5: The binaphthyl framework provides a rigid chiral environment, while the hydrogenphosphate group acts as a Brønsted acid or coordinates with metal centers. This combination allows for precise control over the steric and electronic environment around the catalytic site, leading to high enantioselectivities in the catalyzed reactions.

Q6: How does the presence of a remote hydroxyl group on the alkyne tether influence the reactivity and enantioselectivity in the gold(I)/chiral Brønsted acid catalyzed enantioselective hydroamination-hydroarylation of alkynes?

A: Research suggests that the hydroxyl group plays a crucial role in achieving high yields and enantioselectivities in this reaction. []. The hydroxyl group likely interacts with the catalyst or substrate through hydrogen bonding, influencing both reactivity and the chiral environment around the reaction center.

Q7: What are the limitations of using 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in micellar electrokinetic chromatography?

A7: While BNDHP shows promise in MEKC, its performance can be limited by factors like poor solubility in certain media and potential interactions with micelles formed by surfactants, which may affect its chiral recognition abilities.

Q8: How have molecular dynamics simulations contributed to understanding the interactions of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate enantiomers with chiral molecular micelles?

A: Molecular dynamics simulations provide valuable insights into the association behavior of BNDHP enantiomers with chiral micelles at a molecular level []. These simulations help elucidate the specific interactions responsible for chiral recognition within the micellar environment, contributing to the development of more efficient separation techniques.

Q9: Have any QSAR models been developed to predict the chiral recognition abilities of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate derivatives?

A9: While QSAR models for BNDHP derivatives are not explicitly mentioned in the provided literature, developing such models could be a valuable research avenue. QSAR studies could correlate structural features of BNDHP derivatives with their chiral recognition properties, enabling the design of more effective chiral selectors.

Q10: What analytical techniques are commonly employed to characterize and quantify 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate and its interactions with other molecules?

A10: Various analytical techniques are used, including:

  • NMR Spectroscopy: To determine the structure, purity, and study interactions with other molecules like chiral analytes and surfactants. [, , ]
  • Circular Dichroism (CD) Spectroscopy: To investigate the chiral properties of BNDHP and monitor its interactions with other chiral molecules [, ].
  • Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC): To assess the chiral separation capabilities of BNDHP and its derivatives [, , , , ].
  • Fluorescence Anisotropy: This technique can be used to study the binding interactions of BNDHP with other molecules, providing insights into its chiral recognition mechanisms [].

Q11: How can the enantiomeric excess of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate be determined?

A: Enantiomeric excess can be accurately determined using chiral HPLC [, ] or chiral capillary electrophoresis [, , ]. These techniques separate the enantiomers, allowing for quantification of each enantiomer and calculation of their relative amounts.

Q12: Are there any alternative compounds or materials that can be used in place of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate for chiral separations or asymmetric catalysis?

A: Yes, there are alternative chiral selectors and catalysts available, such as cyclodextrins [], chiral crown ethers, and other chiral phosphoric acids. The choice of the most suitable compound depends on the specific application and the target molecules involved.

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